molecular formula C12H9ClFN5 B8572695 6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-purine-2-amine

6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-purine-2-amine

Cat. No. B8572695
M. Wt: 277.68 g/mol
InChI Key: HDTKYUNBZZNTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06579868B1

Procedure details

6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl-amine (960 g) was dissolved in 9.6 liters of tetrahydrofuran and then 774.3 g of cuprous iodide and 1.49 liters of diiodomethane were added thereto. Isoamyl nitrite (1.49 liters) was added dropwise during 1 hour into the mixture with heating under reflux. The reaction solution was heated under reflux for 15 minutes, cooled, diluted with 4 liters of ethyl acetate and then filtered through Celite followed by washing with ethyl acetate three times (3×2 liters). The filtrate and the washings were combined and washed with 8 liters of water and 8 liters of brine. The organic layer was dried over 2 kg of anhydrous sodium sulfate and concentrated to about 3 liters. The concentrated solution was diluted with 10 liters of hexane and the resulting crystals were filtered and washed with 1 liter of hexane. The crystals were then dried at 50° C. for 4 hours to give 1076 g of 6-chloro-8-(3-fluorophenyl)-2-iodo-9-methyl-9H-purine. The yield was 75%.
Quantity
960 g
Type
reactant
Reaction Step One
Quantity
9.6 L
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
774.3 g
Type
reactant
Reaction Step Two
Quantity
1.49 L
Type
reactant
Reaction Step Two
Quantity
1.49 L
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9](N)[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1)[N:6]2[CH3:12].[I:20]CI.N(OCCC(C)C)=O>O1CCCC1.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[C:9]([I:20])[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1)[N:6]2[CH3:12]

Inputs

Step One
Name
Quantity
960 g
Type
reactant
Smiles
ClC1=C2N=C(N(C2=NC(=N1)N)C)C1=CC(=CC=C1)F
Name
Quantity
9.6 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
cuprous iodide
Quantity
774.3 g
Type
reactant
Smiles
Name
Quantity
1.49 L
Type
reactant
Smiles
ICI
Step Three
Name
Quantity
1.49 L
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
by washing with ethyl acetate three times (3×2 liters)
WASH
Type
WASH
Details
washed with 8 liters of water and 8 liters of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over 2 kg of anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 3 liters
ADDITION
Type
ADDITION
Details
The concentrated solution was diluted with 10 liters of hexane
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered
WASH
Type
WASH
Details
washed with 1 liter of hexane
CUSTOM
Type
CUSTOM
Details
The crystals were then dried at 50° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2N=C(N(C2=NC(=N1)I)C)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1076 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.